Uridine diphosphate L-arabinose is a nucleotide sugar that plays a crucial role in plant cell wall biosynthesis and various physiological processes. It is synthesized from uridine diphosphate D-xylose through the action of specific enzymes, primarily UDP-xylose 4-epimerases. This compound is significant in the formation of polysaccharides, glycoproteins, and other glycoconjugates, contributing to plant structure and function.
Uridine diphosphate L-arabinose is predominantly found in plants, where it is involved in the synthesis of complex carbohydrates. The primary source of this compound is the conversion of uridine diphosphate D-xylose, a process that occurs in the Golgi apparatus of plant cells. Key enzymes involved in this biosynthetic pathway include UDP-xylose 4-epimerases, particularly the AtMUR4 enzyme identified in Arabidopsis thaliana .
Uridine diphosphate L-arabinose belongs to the class of nucleotide sugars, which are activated forms of monosaccharides that participate in glycosylation reactions. It is classified under the category of sugar nucleotides, which are essential for the biosynthesis of polysaccharides and glycoconjugates in various biological systems .
The synthesis of uridine diphosphate L-arabinose can occur through two primary pathways: de novo synthesis and conversion from uridine diphosphate D-xylose. The de novo pathway involves several enzymatic steps:
Recent studies have shown that bifunctional UDP-glucose 4-epimerases (UGEs) also contribute to this synthesis by facilitating the conversion in the cytosol .
The enzymatic reactions involved in synthesizing uridine diphosphate L-arabinose require cofactors such as NAD+ and specific substrates. The activity and efficiency of these enzymes can be influenced by various factors, including substrate concentration and the presence of inhibitors or activators .
Uridine diphosphate L-arabinose consists of a ribofuranose sugar linked to a diphosphate group. Its molecular formula is C_10H_13N_2O_12P_2, featuring a unique configuration that allows it to participate effectively in glycosylation reactions.
The molecular weight of uridine diphosphate L-arabinose is approximately 507.14 g/mol. The compound exhibits specific stereochemical properties essential for its biological function, particularly its ability to form glycosidic bonds with other sugars .
Uridine diphosphate L-arabinose participates in various biochemical reactions:
The enzymatic activity involving uridine diphosphate L-arabinose can be affected by pH, temperature, and the presence of metal ions or other cofactors that may enhance or inhibit enzyme function .
The mechanism by which uridine diphosphate L-arabinose exerts its effects involves:
Studies indicate that this process is crucial for maintaining cell wall integrity and facilitating growth responses in plants .
Relevant analyses have shown that uridine diphosphate L-arabinose maintains structural integrity under physiological conditions, making it suitable for biological functions .
Uridine diphosphate L-arabinose has several important applications in scientific research:
Research continues to explore new applications for uridine diphosphate L-arabinose, particularly in areas related to plant biology and biotechnology .
UDP-L-arabinose (uridine 5′-diphospho-L-arabinose) is a nucleotide sugar with the molecular formula C₁₄H₂₂N₂O₁₆P₂ and a molecular weight of 536.28 g/mol [1] [6]. Its structure comprises a uridine diphosphate (UDP) moiety linked to L-arabinose via a pyrophosphate bridge. The arabinose unit exhibits stereochemical complexity, existing as distinct α and β anomers at the C1 position, influencing its biological recognition and reactivity [6].
L-Arabinose displays ring isomerism, adopting either a thermodynamically stable six-membered pyranose ring (¹C₄ chair conformation) or a less stable five-membered furanose ring (envelope conformation) [3] [5]. While free L-arabinose favors the pyranose form (>90% in solution), the biologically active form incorporated into plant cell wall polymers is predominantly the furanose configuration (L-arabinofuranose; L-Araf) [3] [4] [5]. UDP-L-arabinose exists primarily as UDP-β-L-arabinopyranose (UDP-β-L-Arap) in the cytosol, serving as the substrate for interconversion to the furanose form essential for polysaccharide synthesis [3] [4].
The anomeric configuration (α or β) of UDP-L-arabinose dictates its metabolic fate. Biochemical analyses confirm the cytosolic precursor exists predominantly as the β-anomer (UDP-β-L-Arap) [3] [6]. This specific conformation is critical for substrate recognition by downstream enzymes like UDP-arabinopyranose mutases (RGPs), which convert it to UDP-β-L-arabinofuranose (UDP-β-L-Araf). The β-anomeric linkage in UDP-L-Arap is essential for maintaining the correct stereochemistry required for enzymatic processing and incorporation into glycans [3] [4] [6].
Table 1: Structural Characteristics of UDP-L-Arabinose
Property | Description | Biological Significance |
---|---|---|
Systematic Name | Uridine 5'-diphospho-β-L-arabinopyranose | Standardized chemical identifier [6] |
Ring Forms | Predominant Cytosolic Form: Pyranose (UDP-β-L-Arap); Functional Form: Furanose (UDP-β-L-Araf) | Pyranose: Biosynthetic precursor; Furanose: Incorporated into polymers [3] [5] |
Anomeric Configuration | β-linkage at C1 of arabinose | Essential substrate for mutases (RGPs) [3] [4] |
3D Conformation | Pyranose ring: ¹C₄ chair; Furanose ring: Envelope form | Determines enzyme binding specificity and catalytic conversion [3] [4] |
CAS Number | 15839-78-8 | Unique chemical registry identifier [6] |
The primary de novo pathway for UDP-L-arabinose synthesis in plants involves the C4 epimerization of UDP-D-xylose (UDP-Xyl). This reaction is catalyzed by specialized UDP-xylose 4-epimerases (UXEs), which invert the stereochemistry at the C4 carbon [2] [4]. Key enzymes include:
While the de novo pathway from UDP-Xyl predominates, salvage pathways contribute to UDP-L-Ara homeostasis. Bifunctional UDP-glucose 4-epimerases (UGEs) can interconvert UDP-L-arabinose with other nucleotide sugars, albeit with lower efficiency than primary UXEs [2] [8]. Site-directed mutagenesis studies identified specific amino acid residues (e.g., by swapping residues between AtUGE1-high UXE activity and AtUGE2-low UXE activity) that modulate UXE activity, highlighting the structural basis for bifunctionality [2]. This salvage capacity provides metabolic flexibility under varying physiological conditions.
The conversion of cytosolic UDP-β-L-Arap to UDP-β-L-Araf is exclusively catalyzed by UDP-arabinopyranose mutases (UAMs), known as Reversibly Glycosylated Polypeptides (RGPs) [3] [4]. Key characteristics include:
Table 2: Enzymes in UDP-L-Arabinose Metabolism
Enzyme Class | Representative Enzymes | Reaction Catalyzed | Cofactors/Regulation | Functional Outcome |
---|---|---|---|---|
UDP-Xylose 4-Epimerase (UXE) | AtMUR4 (Golgi) | UDP-Xyl ↔ UDP-L-Arap | NAD⁺ | De novo synthesis of UDP-L-Arap [2] [4] |
Bifunctional UGE (UXE activity) | AtUGE1, AtUGE3 (Cytosol) | UDP-Glc ↔ UDP-Gal; UDP-Xyl ↔ UDP-L-Arap | NAD⁺; Enhanced by point mutations | Salvage synthesis & cytosolic UDP-L-Arap production [2] |
UDP-Arabinopyranose Mutase (RGP) | AtRGP1, AtRGP2, AtRGP5 | UDP-β-L-Arap ↔ UDP-β-L-Araf | Mn²⁺; Reversible glycosylation | Essential production of UDP-Araf for polysaccharide/glycoprotein synthesis [3] [4] |
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